5-(5-bromo-2-methoxyphenyl)oxazole
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Overview
Description
5-(5-bromo-2-methoxyphenyl)oxazole is a heterocyclic compound with the molecular formula C10H8BrNO2. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-methoxyphenyl)oxazole typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 5-bromo-2-methoxyphenol. This is achieved by acetylation of o-methoxyphenol using acetic anhydride, followed by bromination with bromine in the presence of iron powder as a catalyst. The final step involves deacetylation to yield 5-bromo-2-methoxyphenol .
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Cyclization: : The 5-bromo-2-methoxyphenol is then subjected to cyclization with an appropriate reagent, such as oxalyl chloride, to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromo-2-methoxyphenyl)oxazole can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the oxazole compound .
Scientific Research Applications
5-(5-bromo-2-methoxyphenyl)oxazole has several scientific research applications:
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Medicinal Chemistry: : It serves as an intermediate in the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents .
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Materials Science: : The compound can be used in the development of novel materials with specific electronic or optical properties .
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Biological Studies: : Researchers use this compound to study the biological activities of oxazole derivatives, including their interactions with enzymes and receptors .
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-methoxyphenyl)oxazole is not well-documented. like other oxazole derivatives, it is likely to interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- Aleglitazar
- Ditazole
- Mubritinib
- Oxaprozin
Uniqueness
5-(5-bromo-2-methoxyphenyl)oxazole is unique due to the presence of the bromine and methoxy groups, which can influence its reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it distinct from other oxazole derivatives .
Properties
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(11)4-8(9)10-5-12-6-14-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAORLIUMRONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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